molecular formula C19H19ClFN3O2 B2743842 1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955237-38-4

1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2743842
CAS RN: 955237-38-4
M. Wt: 375.83
InChI Key: XOVYAUWQUPNGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as CBPUM and is synthesized through a specific method that involves the use of various reagents and catalysts.

Scientific Research Applications

Central Nervous System Agents

Compounds similar to "1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea" have been investigated for their potential as central nervous system (CNS) agents. A study explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, finding several derivatives that demonstrated anxiolytic activity and muscle-relaxant properties, highlighting their potential for CNS applications (Rasmussen et al., 1978).

Antimicrobial and Anti-corrosion Properties

Urea-derived Mannich bases have been synthesized and assessed for their corrosion inhibition efficiency on mild steel surfaces in acidic environments. These compounds, including urea derivatives, showed significant inhibition efficiency, indicating their potential in protecting metals against corrosion. Additionally, their molecular structure-inhibition efficiency relationship was studied, providing insights into the design of effective corrosion inhibitors (Jeeva et al., 2015).

Anticancer Agents

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of urea derivatives as novel anticancer agents, with some compounds showing comparable inhibitory activity to established treatments (Feng et al., 2020).

Interaction with Fluoride Ions

The interaction between urea derivatives and fluoride ions has been studied, revealing mechanisms of hydrogen bonding and proton transfer. These interactions are of interest in the development of sensor technologies and understanding the fundamental chemistry of urea-fluoride interactions (Boiocchi et al., 2004).

Neuronal Excitability

The effects of urea derivatives on CB1 receptor modulation in the cerebellum have been explored, highlighting the compound's role in altering neuronal excitability. This research provides insights into the potential therapeutic applications of urea derivatives in CNS disorders (Wang et al., 2011).

Acetylcholinesterase Inhibitors

Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, designed to optimize the spacer length and conformational flexibility, showed promising inhibitory activity, suggesting their potential use in treating diseases like Alzheimer's (Vidaluc et al., 1995).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-15-3-1-13(2-4-15)10-22-19(26)23-11-14-9-18(25)24(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVYAUWQUPNGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

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